molecular formula C7H15NO B1322292 4-Ethylpiperidin-4-ol CAS No. 550369-44-3

4-Ethylpiperidin-4-ol

Cat. No. B1322292
M. Wt: 129.2 g/mol
InChI Key: HLKJSNPSNJCJCC-UHFFFAOYSA-N
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Description

4-Ethylpiperidin-4-ol is a compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The studies provided explore different aspects of piperidine derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of a weak nucleophilic base related to 4-ethylpiperidin-4-ol is described, which involves a two-stage process via a pyrylium salt and demonstrates the influence of substituents on the reactivity of the compound . Another study presents a diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization, which is a method that could potentially be adapted for the synthesis of 4-ethylpiperidin-4-ol derivatives . Additionally, an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, is achieved in eight steps from a readily available starting material, highlighting the importance of chiral intermediates and selective reactions in the synthesis of piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray crystallography data can confirm the ground-state conformation of these compounds, as seen in the study of a weak nucleophilic base where the Janus effect is observed, influencing the steric protection against electrophilic attack . The conformation of the piperidine ring is also investigated in other derivatives, where bulky substituents and intramolecular hydrogen bonds play a role in stabilizing certain conformations .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, which are essential for their application in organic synthesis and drug development. The weak nucleophilic base synthesized in one study is capable of substituting nonnucleophilic bases in organic syntheses and reacts with amines to form N-alkylpyridinium salts . The etherification of 4-arylpiperidin-4-ols and the reactivity of cis and trans isomers are also explored, providing insights into the reactivity patterns of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The interaction of substituents, such as the axial hydroxyl group with axial methyl groups, can cause shifts in NMR signals and affect the IR spectra, as discussed in the study of 4-tert-butyl-4-hydroxy piperidine derivatives . The cytotoxicity and cell cycle arrest effects of DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains also demonstrate the biological relevance of these compounds' properties .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • HIV Treatment

    • A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
    • The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
  • HIV Treatment

    • A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
    • The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
    • The CCR5 antagonistic activities of the compounds have also been evaluated .
  • Pharmaceutical Reference Standards

    • 4-Ethylpiperidin-4-ol is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .
  • Pesticide Discovery

    • A series of novel piperidin-4-ol derivatives were synthesized by 5-step reactions using piperidinol and catechol as starting materials .
    • The biological activities of synthesized compounds were evaluated .
  • Terpinen-4-ol in Gastrointestinal Cancers

    • Terpinen-4-ol, a naturally occurring monoterpene, is the main bioactive component of tea-tree oil and has been shown to have many biological activities .
    • It has been studied for its antitumor effects in prostate and gastrointestinal malignancies, alone and in combination with chemotherapeutic and biological agents .
    • Terpinen-4-ol induces a significant growth inhibition of colorectal, pancreatic, prostate and gastric cancer cells in a dose-dependent manner .
    • Considerable reduction in tumor volume was seen following terpinen-4-ol treatment alone and with cetuximab .
  • Pharmaceutical Reference Standards

    • 4-Ethylpiperidin-4-ol is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .
  • Pesticide Discovery

    • A series of novel piperidin-4-ol derivatives were synthesized by 5-step reactions using piperidinol and catechol as starting materials .
    • The biological activities of synthesized compounds were evaluated .

Safety And Hazards

The safety information for 4-Ethylpiperidin-4-ol indicates a GHS07 pictogram with a signal word of "Warning" .

Future Directions

While specific future directions for 4-Ethylpiperidin-4-ol were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The expansion of photoredox and electrochemical organic reaction methodologies has led to an impressive growth in synthetic processes involving electron transfer .

properties

IUPAC Name

4-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJSNPSNJCJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Luo, H Liu, RS Klein, Z Tu - Bioorganic & medicinal chemistry, 2019 - Elsevier
Twenty eight new aryloxybenzene analogues were synthesized and their in vitro binding potencies toward S1PR2 were determined using a [ 32 P]S1P competitive binding assay. Out of …
Number of citations: 11 www.sciencedirect.com
V Baliah, R Jeyaraman, L Chandrasekaran - Chemical Reviews, 1983 - ACS Publications
Synthesis of 2,6-disubstituted piperidines, oxanes, and thianes Page 1 Chem. Rev. 1983, 83, 379-423 379 Synthesis of 2,6-Disubstituted Piperidines, Oxanes,and Thianes V. BALI AH* …
Number of citations: 213 pubs.acs.org

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